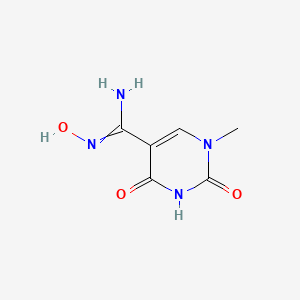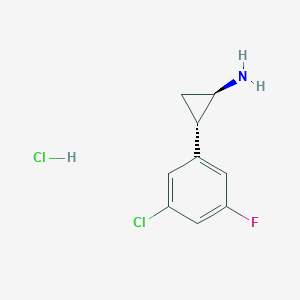![molecular formula C15H18ClNO4 B11820285 Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate](/img/structure/B11820285.png)
Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate is a synthetic organic compound with a complex structure It is characterized by the presence of a chloroacetyl group, a methoxyphenyl group, and an amino butenoate moiety
Méthodes De Préparation
The synthesis of Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate typically involves multiple steps. One common synthetic route includes the reaction of ethyl acetoacetate with 2-chloroacetyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 4-methoxyaniline under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Analyse Des Réactions Chimiques
Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The methoxyphenyl group may contribute to the compound’s binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate can be compared with similar compounds such as:
Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: This compound has a similar structure but contains a hydrazono group instead of an amino group.
2-Methoxyphenyl isocyanate: This compound is used for amine protection/deprotection and has different reactivity due to the isocyanate group.
Phenylboronic pinacol esters: These compounds are used in drug design and have different stability and reactivity profiles
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H18ClNO4 |
|---|---|
Poids moléculaire |
311.76 g/mol |
Nom IUPAC |
ethyl 4-chloro-3-hydroxy-2-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]but-2-enoate |
InChI |
InChI=1S/C15H18ClNO4/c1-4-21-15(19)14(13(18)9-16)10(2)17-11-5-7-12(20-3)8-6-11/h5-8,18H,4,9H2,1-3H3 |
Clé InChI |
IWPBATCWPRFKBW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(CCl)O)C(=NC1=CC=C(C=C1)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Piperidinecarboxylic acid, 3-[(methoxymethylamino)carbonyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11820207.png)
![5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B11820214.png)
![N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine](/img/structure/B11820220.png)
![(Z)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)thiazol-5-yl]prop-2-en-1-one](/img/structure/B11820221.png)
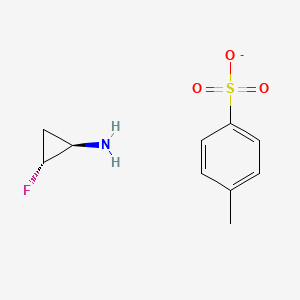


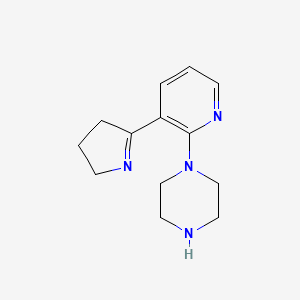
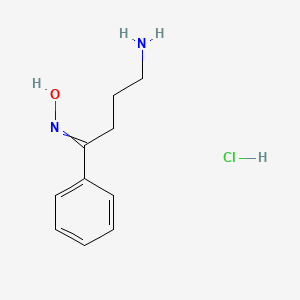
![3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11820274.png)
![N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B11820277.png)
